3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one
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Overview
Description
3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another approach includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent for cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine scaffold.
Scientific Research Applications
3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrrolo[2,3-d]pyrimidine: Known for its antiviral and anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness
3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C18H11ClN2OS |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-7-4-8-14(9-13)21-11-20-16-15(10-23-17(16)18(21)22)12-5-2-1-3-6-12/h1-11H |
InChI Key |
YZEGKECIXQTPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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